4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole
Overview
Description
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to form the oxazole ring. The chloromethyl group is introduced through chlorination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Common industrial reagents and conditions include the use of chlorinating agents, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of its interactions with these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-5-(5-bromothiophen-2-yl)-1,2-oxazole
- 4-(Chloromethyl)-5-(5-methylthiophen-2-yl)-1,2-oxazole
- 4-(Chloromethyl)-5-(5-ethylthiophen-2-yl)-1,2-oxazole
Uniqueness
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole is unique due to the presence of both chlorine and sulfur atoms within its structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c9-3-5-4-11-12-8(5)6-1-2-7(10)13-6/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXKEIRBCMEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NO2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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